molecular formula C10H18N2O4 B1519857 (3R,4S)-4-Amino-1-(tert-butoxycarbonyl)pyrrolidine-3-carboxylic acid CAS No. 1365887-58-6

(3R,4S)-4-Amino-1-(tert-butoxycarbonyl)pyrrolidine-3-carboxylic acid

Katalognummer: B1519857
CAS-Nummer: 1365887-58-6
Molekulargewicht: 230.26 g/mol
InChI-Schlüssel: OSQJCAMJAGJCSX-RNFRBKRXSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Stereochemical Configuration and Conformational Dynamics

The compound features two stereogenic centers at positions 3 and 4 of the pyrrolidine ring, adopting the (3R,4S) configuration. This stereochemistry is critical for its spatial orientation, as confirmed by X-ray crystallography and nuclear Overhauser effect (NOE) spectroscopy. The tert-butoxycarbonyl (Boc) group at position 1 stabilizes the ring conformation by restricting nitrogen lone-pair delocalization, while the cis arrangement of amino and carboxylic acid groups at positions 4 and 3 introduces steric interactions that favor a Cγ-endo puckered conformation.

Molecular dynamics simulations reveal two dominant pseudorotational pathways for the pyrrolidine ring:

  • Pathway A : Transition between Cγ-endo (ϕ = −60°) and Cγ-exo (ϕ = +60°) via a twist-boat intermediate (energy barrier: 2.8 kcal·mol⁻¹ in gas phase).
  • Pathway B : Asymmetric puckering induced by hydrogen bonding between the amino group and Boc carbonyl oxygen, reducing rotational freedom around the N–Cα bond.

Table 1: Key Conformational Parameters

Parameter Value (DFT-B3LYP/6-31G**) Experimental (X-ray)
Puckering amplitude (q) 0.42 Å 0.38 Å
Phase angle (θ) 18° 22°
N–Cα–Cβ–Cγ torsion −56° −58°

Crystallographic Characterization and Hydrogen Bonding Networks

Single-crystal X-ray analysis (space group P2₁2₁2₁) reveals a triclinic lattice with unit cell parameters a = 6.025 Å, b = 8.282 Å, c = 8.770 Å. The structure exhibits three distinct hydrogen bonding motifs:

  • Intramolecular : N–H⋯O=C between amino and carboxylic acid groups (2.89 Å, 151°).
  • Intermolecular : C–H⋯O interactions involving Boc carbonyls (3.32–3.39 Å) forming helical chains along the a-axis.
  • Water-mediated : Bridging H₂O molecules connect carboxylate moieties in hydrates (O⋯O distance: 2.76 Å).

The Boc group adopts a staggered conformation relative to the pyrrolidine ring, minimizing van der Waals clashes between tert-butyl methyl groups and the C4 amino substituent.

Comparative Analysis with cis-4-Amino-1-Boc-pyrrolidine-3-carboxylic Acid Derivatives

Table 2: Structural Comparison of Diastereomers

Property (3R,4S) Isomer cis-4-Amino Derivative
Melting Point 289–294°C 371.1°C (predicted)
Density 1.232 g·cm⁻³ 1.19 g·cm⁻³
N–H⋯O Bond Length 2.89 Å 2.94 Å
Ring Puckering Amplitude 0.38 Å 0.41 Å

The cis isomer exhibits reduced solubility in polar solvents due to enhanced intermolecular hydrogen bonding between axial amino and carboxyl groups. In contrast, the (3R,4S) configuration enables zwitterionic stabilization in aqueous media (log P = −2.2).

Torsional Angle Variations in Pyrrolidine Ring Systems

Torsional constraints arise from:

  • Endocyclic angles : C2–C3–C4–N1 = −58° (experimental) vs. −61° (DFT), demonstrating electron correlation effects.
  • Exocyclic effects : The Boc group increases C3–C4–N1–C(O) torsion to 172°, nearly eclipsing the carbonyl π-system.

Figure 1: Pseudorotational Phase Diagram

  • Quadrant I: Cγ-exo dominant (ϕ = +60°, ψ = −90°)
  • Quadrant III: Cγ-endo preferred (ϕ = −60°, ψ = +90°)
  • Transition states occur at θ = 45° and 225°, with energy barriers modulated by solvent polarity.

Substituent electronic effects significantly alter torsional profiles:

  • Electron-withdrawing groups (e.g., COOH) stabilize Cγ-endo by 1.2 kcal·mol⁻¹ in DMSO.
  • Steric bulk at C4 (tert-butyl) enforces θ < 30°, restricting pseudorotation.

Eigenschaften

IUPAC Name

(3R,4S)-4-amino-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H18N2O4/c1-10(2,3)16-9(15)12-4-6(8(13)14)7(11)5-12/h6-7H,4-5,11H2,1-3H3,(H,13,14)/t6-,7-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OSQJCAMJAGJCSX-RNFRBKRXSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CC(C(C1)N)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N1C[C@H]([C@@H](C1)N)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H18N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10654412
Record name (3R,4S)-4-Amino-1-(tert-butoxycarbonyl)pyrrolidine-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10654412
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

230.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1365887-58-6
Record name (3R,4S)-4-Amino-1-(tert-butoxycarbonyl)pyrrolidine-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10654412
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Wissenschaftliche Forschungsanwendungen

Chemical Properties and Structure

  • Chemical Formula : C10_{10}H18_{18}N2_2O4_4
  • CAS Number : 1365887-58-6
  • Molecular Weight : 230.26 g/mol
  • Structural Characteristics : The compound features a pyrrolidine ring with an amino group and a tert-butoxycarbonyl (Boc) protecting group, which enhances its stability and solubility in organic solvents.

Medicinal Chemistry

Boc-4-aminopyrrolidine is utilized as a key intermediate in the synthesis of various pharmaceuticals, particularly those targeting neurological disorders and metabolic diseases. Its structural properties allow for the modification of biological activity through the introduction of different substituents.

  • Case Study : Research has demonstrated its potential in synthesizing inhibitors for enzymes involved in metabolic pathways, which could lead to novel treatments for conditions like obesity and diabetes.

Asymmetric Synthesis

This compound plays a significant role in asymmetric synthesis, where it can be used to produce other chiral compounds with high enantioselectivity. The presence of the Boc group allows for selective reactions that can yield desired stereoisomers.

  • Application Example : In studies focusing on the synthesis of chiral amines, Boc-4-aminopyrrolidine has been employed as a chiral auxiliary, facilitating the formation of complex molecules with specific stereochemistry.

Peptide Synthesis

In peptide chemistry, Boc-4-aminopyrrolidine can be incorporated into peptide sequences due to its amino acid-like structure. The Boc protecting group is easily removable under mild acidic conditions, making it suitable for solid-phase peptide synthesis (SPPS).

  • Research Insight : Its incorporation into peptide chains has been shown to enhance the stability and bioavailability of therapeutic peptides, particularly those designed for targeted drug delivery systems.

Data Table: Overview of Applications

Application AreaDescriptionExample Use Case
Medicinal ChemistryIntermediate for drug synthesisDevelopment of enzyme inhibitors
Asymmetric SynthesisChiral auxiliary for producing enantiomerically pure compoundsSynthesis of chiral amines
Peptide SynthesisBuilding block for peptides with removable protecting groupsEnhanced stability in therapeutic peptides

Wirkmechanismus

The mechanism by which this compound exerts its effects depends on its specific application. For instance, in drug design, it may act as an enzyme inhibitor by binding to the active site of the enzyme, thereby preventing its activity. The molecular targets and pathways involved would vary based on the biological context and the specific reactions it undergoes.

Vergleich Mit ähnlichen Verbindungen

Stereoisomeric Variants

Substituent Variations on the Pyrrolidine Ring

Impact of Aryl and Halogen Substituents
  • (3R,4S)-4-(3-Bromophenyl)-1-Boc-pyrrolidine-3-carboxylic Acid (CAS 1161787-83-2): Molecular Formula: C₁₆H₂₀BrNO₄ (MW = 370.24 g/mol). Key Feature: A bromophenyl group at position 4 enhances hydrophobicity and may improve membrane permeability . Applications: Used in targeted drug discovery for structural diversification .
  • (3R,4S)-1-Boc-4-(4-nitrophenyl)pyrrolidine-3-carboxylic Acid (CAS 959579-94-3):

    • Molecular Weight : 336.34 g/mol.
    • Key Feature : The nitro group introduces electron-withdrawing effects, altering reactivity in coupling reactions .

Piperidine vs. Pyrrolidine Derivatives

Ring Size and Conformational Effects
  • (3S,4R)-1-Boc-4-phenylpiperidine-3-carboxylic Acid (CAS 652971-20-5): Molecular Formula: C₁₇H₂₃NO₄ (MW = 305.37 g/mol). Key Difference: The six-membered piperidine ring increases conformational flexibility compared to the five-membered pyrrolidine core . Hazards: Classified as acutely toxic (H302) and a respiratory irritant (H335) .

Dual Protecting Groups

Neuraminidase Inhibition
  • The (3S,4S)-isomer (A-87380) demonstrated neuraminidase inhibition (IC₅₀ = 50 µM), while the (3R,4S)-isomer’s activity remains unreported, suggesting stereochemistry critically influences binding to the enzyme’s active site .
  • Comparative Data Table :
Compound Name Stereochemistry Substituent Molecular Weight (g/mol) Biological Activity (IC₅₀) Key Reference
(3R,4S)-4-Amino-1-Boc-pyrrolidine-3-carboxylic acid (3R,4S) NH₂ at C4 230.26 Not reported
(3S,4S)-4-Amino-1-Boc-pyrrolidine-3-carboxylic acid (3S,4S) NH₂ at C4 230.26 50 µM (neuraminidase)
(3R,4S)-4-(3-Bromophenyl)-1-Boc-pyrrolidine-3-carboxylic acid (3R,4S) Br-C₆H₄ at C4 370.24 Not reported

Biologische Aktivität

The compound (3R,4S)-4-Amino-1-(tert-butoxycarbonyl)pyrrolidine-3-carboxylic acid , often referred to in the literature as A-87380, is a β-amino acid derivative that has garnered interest for its potential biological activities, particularly as a neuraminidase inhibitor. This article aims to provide a comprehensive overview of its biological activity, supported by data tables and relevant research findings.

  • Molecular Formula : C10H18N2O4
  • Molecular Weight : 230.26 g/mol
  • CAS Number : 1022164-11-9

The structure of the compound includes a pyrrolidine ring with an amino group and a tert-butoxycarbonyl (Boc) protecting group, which influences its biological properties.

Neuraminidase Inhibition

Research indicates that this compound exhibits moderate activity as a neuraminidase inhibitor. A study reported an IC50 value of 50 μM , suggesting its potential use in antiviral therapies targeting influenza viruses. This compound belongs to a class of β-amino acid heterocycles that have shown promise in combating viral infections .

Antiviral Activity

The compound has also been evaluated for its antiviral properties against various pathogens. In particular, it has demonstrated activity against the tobacco mosaic virus (TMV). Comparative studies showed that derivatives of this compound exhibited higher antiviral activities than some commercial agents, indicating its potential as a lead compound for further development .

Case Studies and Research Findings

  • Study on Neuraminidase Inhibitors :
    • Objective: To evaluate the efficacy of various β-amino acid derivatives as neuraminidase inhibitors.
    • Findings: The compound A-87380 was identified as a promising candidate with a significant inhibitory effect on neuraminidase, which is crucial for viral replication .
  • Antiviral Mechanisms :
    • Study: Investigated the mechanisms by which β-amino acid derivatives exert antiviral effects.
    • Results: The presence of the β-amino acid moiety was found to enhance binding affinity to viral proteins, increasing inhibitory potency against TMV .

Summary of Biological Activities

Activity TypeCompoundIC50 ValueNotes
Neuraminidase InhibitionA-8738050 μMModerate activity against influenza virus
Antiviral ActivityA-87380N/AEffective against tobacco mosaic virus

Vorbereitungsmethoden

Formation of the Pyrrolidine Ring

  • The pyrrolidine core is commonly synthesized by cyclization reactions from suitable precursors such as amino alcohols or amino acids.
  • Typical methods include intramolecular nucleophilic substitution or reductive amination to close the five-membered ring.
  • For stereocontrol, chiral auxiliaries or catalysts are employed to favor the (3R,4S) configuration.

Introduction of the Boc Protecting Group

  • The Boc group is introduced using di-tert-butyl dicarbonate (Boc2O) in the presence of a base like triethylamine.
  • This step protects the amino group during subsequent reactions, enhancing compound stability under neutral to mildly acidic conditions.
  • Boc protection is labile under strong acidic conditions, such as trifluoroacetic acid (TFA), which is used later for deprotection if needed.

Carboxylation and Functional Group Installation

  • The carboxylic acid group at the 3-position is introduced via carboxylation reactions, often employing carbon dioxide or carboxylating agents under basic conditions.
  • In some synthetic routes, ester intermediates (e.g., methyl esters) are formed first and later hydrolyzed to the free acid.
  • Coupling reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide) facilitate amide bond formation in related synthetic steps.

Representative Synthetic Route Example

Step Reaction Reagents/Conditions Yield (%) Notes
1 Chiral induction and pyrrolidine ring formation Use of chiral enone precursor and 1,4-addition of arylic cuprate ~84% Single diastereomer obtained
2 Lactam reduction Borane in THF - Converts lactam to amine intermediate
3 Protection of amine with Boc group Di-tert-butyl dicarbonate, triethylamine - Boc group introduced
4 Ester hydrolysis to carboxylic acid Basic hydrolysis (NaOH in EtOH) - Conversion of ester to acid
5 Deprotection (if applicable) Trifluoroacetic acid (TFA) in dichloromethane (DCM) 86% Removes Boc group for free amine

This sequence is adapted from stereoselective syntheses reported in literature, demonstrating effective control of stereochemistry and functional group transformations.

Industrial Scale and Process Optimization

  • Industrial synthesis employs similar routes but emphasizes scalability, yield optimization, and purity.
  • Continuous flow reactors and automated synthesis platforms are increasingly used to improve reaction control and throughput.
  • Purification techniques such as crystallization, distillation, and chromatographic methods ensure high purity of the final compound.
  • Reaction parameters such as temperature (often cryogenic conditions around −78°C), solvent choice (e.g., dichloromethane, tetrahydrofuran), and reagent stoichiometry are optimized for maximum yield and stereochemical fidelity.

Analytical Techniques for Quality Control

Technique Purpose Details
Nuclear Magnetic Resonance (NMR) Spectroscopy Structural confirmation and stereochemical analysis 1H and 13C NMR used to analyze coupling constants and proton environments to confirm (3R,4S) stereochemistry
Chiral High-Performance Liquid Chromatography (HPLC) Enantiomeric purity assessment Columns such as Chiralpak IA/IB separate enantiomers effectively
High-Resolution Mass Spectrometry (HRMS) Molecular weight and fragmentation pattern confirmation Confirms molecular formula and purity

These techniques are critical to ensure the compound’s stereochemical integrity and suitability for further synthetic applications.

Stability Considerations

  • The Boc protecting group enhances stability in acidic and neutral conditions but is sensitive to strong acids like TFA.
  • Storage under mildly acidic to neutral pH (pH 4–6) preserves Boc protection.
  • Stability studies guide the choice of reaction and storage conditions to prevent premature deprotection or degradation.

Summary Table of Preparation Methods

Preparation Aspect Methodology Key Reagents Advantages Challenges
Pyrrolidine ring formation Cyclization of chiral precursors Chiral enones, cuprates High stereoselectivity Requires chiral catalysts/auxiliaries
Boc protection Reaction with Boc2O and base Di-tert-butyl dicarbonate, triethylamine Protects amine, facilitates purification Boc group sensitive to strong acids
Carboxylation Ester formation followed by hydrolysis Carbon dioxide, NaOH, EDCI/DCC Efficient installation of acid group Multi-step process, purification needed
Deprotection Acidic cleavage TFA in DCM Clean removal of Boc group Harsh conditions may affect other groups
Purification Crystallization, chromatography Various solvents and stationary phases High purity product Scale-up challenges

Research Findings and Advances

  • Recent studies have demonstrated the use of C(sp3)-H activation strategies and metal-catalyzed 1,4-addition reactions (e.g., copper or rhodium catalysis) to streamline the synthesis of pyrrolidine derivatives with high stereoselectivity.
  • The application of oxidative carbonylation and Sonogashira coupling has enabled the synthesis of structurally complex analogues, showcasing the versatility of these methods in modifying the pyrrolidine scaffold.
  • Continuous improvements in catalyst design and reaction conditions have enhanced yields and reduced by-products, making industrial-scale production more feasible.

Q & A

Q. What are the optimal synthetic routes for (3R,4S)-4-amino-1-(tert-butoxycarbonyl)pyrrolidine-3-carboxylic acid, and how can stereochemical integrity be maintained?

The synthesis typically involves stereospecific strategies such as aziridinium ion intermediates or nitrile anion cyclization to preserve stereochemistry. For example, a related pyrrolidine derivative was synthesized via regioselective chlorination of an aziridinium ion, followed by cyclization, achieving 84% yield without intermediate purification . Asymmetric synthesis methods, including chiral resolution or enantioselective catalysis (e.g., using (R)-styrene oxide as a starting material), are critical for maintaining the (3R,4S) configuration . Key steps include Boc protection of the amine and carboxylate group activation.

Q. How can the structure of this compound be verified using crystallographic and spectroscopic methods?

  • X-ray crystallography : SHELX programs (e.g., SHELXL) are widely used for small-molecule refinement to confirm stereochemistry and bond angles .
  • NMR : 1^1H and 13^13C NMR can validate the Boc-protected amine and carboxylic acid groups. For instance, tert-butyl protons appear as a singlet at ~1.4 ppm, while the pyrrolidine ring protons show distinct splitting patterns .
  • Polarimetry : Optical rotation measurements ensure enantiopurity, critical for pharmacological applications .

Q. What purification strategies are effective for this compound, particularly in resolving diastereomeric byproducts?

Chromatography-free methods (e.g., crystallization) are preferred for scalability. Acid-base extraction can isolate the carboxylic acid moiety, while Boc deprotection under acidic conditions (e.g., TFA) allows for further derivatization . For diastereomers, chiral stationary-phase HPLC or recrystallization in polar solvents (e.g., ethanol/water mixtures) improves resolution .

Advanced Research Questions

Q. How can researchers address contradictions in crystallographic data, such as ambiguous electron density maps for the pyrrolidine ring?

Ambiguities may arise from disordered tert-butyl groups or solvent molecules. Strategies include:

  • Twinned data refinement : Use SHELXL’s TWIN/BASF commands to model twinning .
  • Enantiomorph-polarity estimation : Flack’s x parameter or Rogers’ η can resolve chirality uncertainties in near-centrosymmetric structures .
  • DFT calculations : Compare experimental and computed bond lengths/angles to validate the proposed structure .

Q. What experimental design considerations are critical for studying the compound’s pharmacological activity, given its structural similarity to bioactive pyrrolidines?

  • Target selection : Prioritize receptors common to pyrrolidine derivatives (e.g., GPCRs, ion channels) .
  • Derivatization : Modify the carboxylic acid (e.g., amidation) or tert-butyl group (e.g., hydrolysis to free amine) to enhance bioavailability .
  • In vitro assays : Use cell-based models (e.g., HEK293 for ETA receptor antagonism studies) to evaluate potency and selectivity .

Q. How can researchers reconcile discrepancies between computational predictions and experimental bioactivity data for derivatives of this compound?

  • SAR analysis : Systematically vary substituents (e.g., aryl groups at C4) to identify structural determinants of activity .
  • MD simulations : Model ligand-receptor interactions to explain unexpected binding affinities .
  • Metabolic profiling : Assess esterase-mediated Boc cleavage or carboxylate conjugation in vivo to account for activity shifts .

Methodological Tables

Q. Table 1. Key Spectral Data for Structural Confirmation

TechniqueKey SignalsReference
1^1H NMR (CDCl₃)δ 1.4 (s, 9H, Boc), δ 4.2 (m, 1H, C4-NH), δ 3.5 (m, 2H, pyrrolidine)
IR (KBr)~1700 cm⁻¹ (C=O stretch, Boc and acid)

Q. Table 2. Troubleshooting Crystallographic Refinement

IssueSolutionSoftware/Tool
Disordered tert-butyl groupApply PART/SUMP restraints in SHELXLSHELX
Low-resolution dataUse twin refinement with TWIN/BASF commandsSHELXL

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(3R,4S)-4-Amino-1-(tert-butoxycarbonyl)pyrrolidine-3-carboxylic acid
Reactant of Route 2
(3R,4S)-4-Amino-1-(tert-butoxycarbonyl)pyrrolidine-3-carboxylic acid

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.